6-Ethyl-3-methoxy-2-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-ethyl-3-methoxy-2-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(12-3)7(2)10(8)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
PYLWBCLVSPETPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Ethyl 3 Methoxy 2 Methylphenol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 6-Ethyl-3-methoxy-2-methylphenol, the key challenge lies in the specific placement of the three different substituents on the phenol (B47542) ring.
A primary disconnection strategy would involve breaking the carbon-carbon bond of the ethyl group and the carbon-oxygen bond of the methoxy (B1213986) group. This leads to a di-substituted phenol precursor. The order of introduction of these groups is critical to ensure the desired regiochemistry.
One plausible retrosynthetic route begins by disconnecting the ethyl group, suggesting a Friedel-Crafts alkylation or a related reaction on a methoxy-methylphenol precursor. Further disconnection of the methyl group could lead back to 3-methoxyphenol (B1666288), a readily available starting material. The methoxy group itself can be envisioned as being introduced via nucleophilic aromatic substitution or through the methylation of a dihydroxy precursor.
An alternative strategy might involve the construction of the aromatic ring itself through a cyclization reaction, where the substitution pattern is established during the ring-forming process. However, for a relatively simple substituted phenol like this, functional group interconversion on a pre-existing aromatic ring is generally a more common and practical approach. The choice of specific synthetic reactions will depend on the directing effects of the existing substituents at each step to achieve the desired 2,3,6-substitution pattern.
Classical Synthetic Routes to Substituted Phenols
The traditional synthesis of polysubstituted phenols often relies on a series of well-established reactions that take advantage of the directing effects of the functional groups already present on the aromatic ring.
Regioselective Alkylation Strategies on Phenolic Scaffolds
The introduction of alkyl groups onto a phenolic ring, known as alkylation, must be carefully controlled to achieve the desired isomer. The hydroxyl and methoxy groups are both ortho-, para-directing activators in electrophilic aromatic substitution. In a precursor such as 3-methoxyphenol, the hydroxyl group would direct incoming electrophiles to positions 2, 4, and 6, while the methoxy group would direct to positions 2, 4, and 6 as well. The interplay of these directing effects, along with steric hindrance, can be exploited to achieve regioselectivity. For instance, Friedel-Crafts alkylation using an ethyl halide and a Lewis acid catalyst could be employed. However, this method is often plagued by issues of polyalkylation and rearrangement of the alkylating agent.
A more controlled approach involves the use of ortho-specific alkylation methods. For instance, a dual catalytic system using palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) has been shown to effectively promote the ortho-alkylation of phenols. acs.org This method involves the partial hydrogenation of the phenol to a cyclohexenone intermediate, which then undergoes an aldol (B89426) condensation with an aldehyde (derived from the oxidation of an alcohol), followed by rearomatization. acs.org By choosing the appropriate starting phenol and alcohol, specific ortho-alkylation can be achieved.
Selective Methoxylation Techniques for Aromatic Rings
The introduction of a methoxy group onto an aromatic ring can be achieved through several methods. The Williamson ether synthesis is a classic method that involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. byjus.comlearncbse.in To synthesize this compound, one could start with a dihydroxyphenol and selectively methylate one of the hydroxyl groups. The selectivity of this reaction can be influenced by factors such as the choice of base, solvent, and the relative acidity of the two hydroxyl groups.
Alternatively, demethylation of a dimethoxy precursor can also be a viable strategy. nih.gov Reagents like boron tribromide (BBr3) or hydrobromic acid can be used to cleave methyl ethers, and with careful control of reaction conditions, selective monodemethylation may be possible. nih.gov
Ortho-Directed Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a substituent at the ortho position. wikipedia.org
For the synthesis of this compound, the methoxy group can serve as a directing group. wikipedia.org Starting with a precursor like 3-ethyl-5-methoxyphenol, a DoM reaction could be used to introduce the methyl group at the C2 position. The choice of the organolithium reagent and reaction conditions is crucial for the success of this transformation. uwindsor.ca
Modern Catalytic Approaches for Phenol Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of substituted phenols, offering milder reaction conditions and broader substrate scope compared to classical methods. beilstein-journals.orgnih.gov
Transition Metal-Catalyzed Coupling Reactions in Aryl Ether Formation
The formation of the aryl ether bond of the methoxy group in this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol or phenol in the presence of a base. wikipedia.orgacs.orgsynarchive.comacs.org While traditional Ullmann conditions often require harsh reaction conditions, modern modifications using soluble copper catalysts and various ligands have made this reaction more practical. acs.orgacs.org
The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has also been adapted for the formation of C-O bonds. alfa-chemistry.comwikipedia.orglibretexts.orgnumberanalytics.comyoutube.com This reaction allows for the coupling of aryl halides or triflates with alcohols to form aryl ethers under relatively mild conditions. The choice of the palladium catalyst and the phosphine (B1218219) ligand is critical for the success and efficiency of the reaction. These modern catalytic methods provide a powerful alternative to the classical Williamson ether synthesis, particularly for sterically hindered or complex substrates. nih.gov
| Synthetic Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Ortho-alkylation | 4-methoxyphenol, 1-hexanol, Pd/C, Sc(OTf)3, 160°C, 20h | 2-hexyl-4-methoxyphenol | 81 | acs.org |
| Ullmann Condensation | 4-chloronitrobenzene, phenol, copper catalyst | p-nitrophenyl phenyl ether | Not specified | wikipedia.org |
| Buchwald-Hartwig C-O Coupling | Aryl halide, alcohol, Pd catalyst, phosphine ligand, base | Aryl ether | Varies | alfa-chemistry.comwikipedia.org |
| Demethylation | N-(2-(3-methoxyphenoxy)-4-nitrophenyl)methanesulfonamide, BBr3 | N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | Not specified | nih.gov |
Organocatalysis in the Formation of Functionalized Phenolic Compounds
The strategic placement of alkyl groups on a phenol ring, particularly at the ortho position, is a key challenge in organic synthesis. Modern catalysis offers elegant solutions, moving beyond traditional Friedel-Crafts reactions which often require harsh conditions and stoichiometric amounts of Lewis acids. A prominent strategy applicable to the synthesis of ortho-alkylated phenols is the use of cooperative dual catalytic systems.
Researchers have developed a regioselective, solvent-free process for the ortho-alkylation of phenols using a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃). acs.orgacs.org This method demonstrates high atom and step economy. The proposed mechanism involves the Pd/C catalyst promoting a partial hydrogenation of the phenol to a cyclohexenone intermediate, while concurrently oxidizing a primary alcohol to an aldehyde. acs.orgacs.org The Sc(OTf)₃, a Lewis acid, then catalyzes an aldol condensation between the cyclohexenone and the aldehyde. Subsequent rearomatization in the presence of air yields the final ortho-alkylated phenol. acs.orgacs.org
The versatility of this method has been demonstrated with a variety of substituted phenols and primary alcohols, suggesting its potential applicability for the synthesis of this compound. For instance, the reaction of various methoxyphenols has been explored. While para-methoxyphenol gave a high yield (81%), meta-methoxyphenol resulted in a lower yield (60%) due to the formation of a bis-alkylated side product. acs.org Guaiacol (B22219) (ortho-methoxyphenol) showed no conversion, which could be attributed to the deactivating effect of the methoxy group in the meta position relative to the hydroxyl group. acs.orgacs.org
| Phenol Substrate | Alcohol | Product | Yield (%) | Reference |
| 4-Methoxyphenol | 1-Hexanol | 2-Hexyl-4-methoxyphenol | 81 | acs.org |
| 3-Methoxyphenol | 1-Hexanol | 2-Hexyl-5-methoxyphenol | 60 | acs.org |
| 3,5-Dimethoxyphenol | 1-Hexanol | 2-Hexyl-3,5-dimethoxyphenol | 64 | acs.org |
| 3,4,5-Trimethoxyphenol | 1-Hexanol | 2-Hexyl-3,4,5-trimethoxyphenol | 84 | acs.org |
| m-Cresol | 1-Pentanol | Amyl-m-cresol | 75 | acs.org |
Table 1. Examples of ortho-alkylation of various phenols using a cooperative Pd/C and Sc(OTf)₃ dual catalytic system under solvent-free conditions.
Chemoenzymatic Synthesis of Phenol Derivatives
Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. This approach is particularly valuable for creating chiral molecules from renewable resources. While direct chemoenzymatic synthesis of this compound is not documented, related strategies highlight the potential of this field.
For example, a chemoenzymatic pathway has been developed for the synthesis of chiral epoxides, which are valuable chemical intermediates. mdpi.com In one instance, (S)-γ-hydroxymethyl-γ-butyrolactone was synthesized from levoglucosenone (B1675106) (LGO), a compound derivable from cellulose. The process involved an enzymatic Baeyer-Villiger oxidation using the immobilized lipase (B570770) Novozym-435 (N435) and hydrogen peroxide, followed by an acid-catalyzed lactonization. mdpi.com Such chiral building blocks can be used in subsequent chemical steps to introduce complex and stereodefined side-chains onto aromatic cores, including phenol derivatives. This hybrid approach allows for the generation of structurally complex molecules that would be difficult to access through purely chemical or enzymatic routes.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles is paramount in modern synthetic design, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Solvent-Free and Aqueous Medium Syntheses
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. The aforementioned dual-catalytic ortho-alkylation of phenols was specifically optimized under solvent-free conditions (SolvFC). acs.org Performing reactions without a solvent reduces waste, simplifies purification, and can enhance reaction rates due to the high concentration of reactants. acs.org
Aqueous medium syntheses are another green alternative. For phenolic compounds, derivatization is often required for analysis. Solid-phase extraction (SPE) techniques can be employed to extract phenols from aqueous samples, followed by on-column derivatization, thereby minimizing solvent use. researchgate.net
Sustainable Reagent and Catalyst Development
The development of recoverable and reusable catalysts is crucial for sustainable chemistry. The Pd/C catalyst used in the ortho-alkylation of phenols can be recovered and reused for up to five runs without significant loss of activity. acs.org This not only reduces costs but also minimizes metal waste. The use of starting materials derived from renewable resources, such as lignin (B12514952), is another cornerstone of sustainable development. acs.org Lignin is a natural and abundant source of structurally diverse phenols, including those with methoxy and methyl groups, which could serve as precursors for more complex targets. acs.org
Derivatization Strategies and Analogue Synthesis of this compound
Derivatization involves chemically modifying a compound to produce a new one with different properties, often for analysis or to create analogues with altered biological activity.
For analytical purposes, phenols are frequently derivatized to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Common methods include acetylation using acetic anhydride (B1165640) or derivatization with reagents like pentafluoropyridine (B1199360) or pentafluorobenzyl bromide. researchgate.netresearchgate.net Solid-phase analytical derivatization is an efficient technique where phenols are first adsorbed onto a solid support and then derivatized in the column. researchgate.net
| Derivatization Method | Reagent | Purpose | Reference |
| Acetylation | Acetic Anhydride | GC-MS Analysis | researchgate.net |
| Pentafluoropyridylation | Pentafluoropyridine | GC-MS Analysis | researchgate.netresearchgate.net |
| Pentafluorobenzylation | Pentafluorobenzyl bromide | GC-MS Analysis | researchgate.net |
| Schiff Base Formation | Aldehydes/Amines | Synthesis of New Analogues | nih.govnih.gov |
| Demethylation | Boron tribromide (BBr₃) / HBr | Synthesis of Hydroxylated Analogues | nih.gov |
Table 2. Common derivatization and analogue synthesis strategies for phenolic compounds.
The synthesis of analogues involves more significant structural modifications. For instance, phenolic aldehydes like vanillin (B372448) (which contains a methoxy group ortho to a hydroxyl group) can be condensed with amines to form Schiff base ligands. nih.govnih.gov These new compounds can be explored for different applications. Furthermore, the methoxy group on a phenol can be a handle for further functionalization. Demethylation reactions, using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), can convert a methoxy group back into a hydroxyl group, yielding a different phenolic analogue. nih.gov This strategy is widely used to produce m-aryloxy phenols from their corresponding m-methoxy precursors. nih.gov
Modifications of the Ethyl Moiety
The ethyl group attached to the phenolic ring presents a site for transformations, primarily at the benzylic position, which is activated by the adjacent aromatic system. Key modifications include oxidation and halogenation.
Oxidation of the Ethyl Group: The benzylic carbon of the ethyl group is susceptible to oxidation to form a secondary alcohol, a ketone, or, with more aggressive reagents, cleavage to a carboxylic acid. The selectivity of the oxidation product depends significantly on the chosen reagent and reaction conditions.
Enzymatic Oxidation: Biocatalytic methods offer high selectivity. For instance, cytochrome P450 enzymes have been shown to catalyze the stereoselective oxidation of ethylphenols. The P450 enzyme CreJ, part of a chemomimetic bio-oxidation system, can oxidize the benzylic methylene (B1212753) group of p- and m-ethylphenol phosphates to the corresponding secondary alcohol with a specific (S) configuration. asm.org This suggests a potential pathway for the selective and stereospecific oxidation of the ethyl group in this compound, provided the substrate is appropriately derivatized (e.g., phosphorylated).
Chemical Oxidation: Traditional chemical oxidizing agents can also be employed. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can oxidize the benzylic position of an alkyl group on an aromatic ring to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.org However, these harsh conditions may also lead to the oxidation of the phenol ring itself, potentially forming quinone-like structures. libretexts.org Milder and more selective reagents, such as benzeneseleninic anhydride, have been used for the selective oxidation of benzylic alcohols and could potentially be adapted for the direct, albeit less common, oxidation of the ethyl group. sigmaaldrich.com
Halogenation of the Ethyl Group: The benzylic position of the ethyl group can undergo free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.orgsavemyexams.com
Free-Radical Bromination: N-Bromosuccinimide (NBS) is a common reagent for the selective bromination of benzylic positions. youtube.com The reaction is initiated by light or a radical initiator and favors the formation of the benzylic bromide due to the stability of the intermediate benzylic radical. This would convert the ethyl group into a 1-bromoethyl group, a versatile intermediate for further nucleophilic substitution reactions.
Below is a table summarizing potential modifications of the ethyl moiety.
| Transformation | Reagent(s) | Potential Product(s) | Remarks |
| Benzylic Oxidation | Cytochrome P450 CreJ | 1-(5-Hydroxy-4-methoxy-2-methylphenyl)ethanol | Requires phosphorylation of the phenol; highly stereoselective. asm.org |
| Benzylic Oxidation | Chromic Acid (H₂CrO₄) | 2-Hydroxy-5-methoxy-6-methylbenzoic acid | Harsh conditions, potential for ring oxidation. libretexts.org |
| Benzylic Halogenation | N-Bromosuccinimide (NBS), UV light | 6-(1-Bromoethyl)-3-methoxy-2-methylphenol | Selective for the benzylic position. youtube.com |
Functionalization of the Methoxy Group
The methoxy group is a key functional handle, and its most significant transformation is O-demethylation to yield a dihydroxy-substituted phenol (a catechol derivative). This conversion increases the hydrogen-bonding capacity and antioxidant potential of the molecule. Various reagents have been developed for the cleavage of aryl methyl ethers.
Boron Trihalides: Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen, which facilitates the nucleophilic attack of the bromide ion on the methyl group. acs.org This method is generally effective but requires careful handling due to the reactivity of BBr₃.
Acidic Systems: Strong protic acids, such as hydrobromic acid (HBr), can cleave aryl methyl ethers at elevated temperatures. rsc.org More recently, acidic concentrated lithium bromide (ACLB) has been shown to be effective for demethylation under more moderate conditions. The reaction proceeds via protonation of the ether oxygen followed by an SN2 attack by the bromide ion. nih.gov The rate of this reaction can be influenced by other substituents on the ring.
Iodide-Based Reagents: Iodotrimethylsilane (TMSI) is another effective reagent for ether cleavage. acs.org Additionally, systems that generate hydrogen iodide (HI) in situ, such as iodocyclohexane (B1584034) in dimethylformamide (DMF), have been developed to provide milder reaction conditions for demethylation. rsc.orgresearchgate.net
Biocatalytic Demethylation: Enzymatic approaches offer high selectivity and mild reaction conditions. Rieske monooxygenases, such as the VanA-VanB system from Pseudomonas sp., can selectively demethylate aryl methyl ethers, particularly those containing a carboxylic acid group. nih.govsci-hub.se Cobalamin-dependent methyltransferases have also been used for the anaerobic demethylation of guaiacol derivatives using thiols as methyl acceptors, which could be a potential green alternative. nih.gov
The following table compares different reagents for the demethylation of the methoxy group.
| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |
| Boron Tribromide (BBr₃) | CH₂Cl₂, low to room temp. | High efficiency, widely applicable. acs.org | Highly reactive, moisture-sensitive. |
| Hydrobromic Acid (HBr) | 48% aq. HBr, high temp. (e.g., 115°C). rsc.org | Common, relatively inexpensive. | Harsh conditions, potential side reactions. |
| Acidic Conc. LiBr (ACLB) | HCl/LiBr, moderate temp. (e.g., 110°C). nih.gov | Milder than strong acids, recyclable. | May require specific acid concentrations. |
| Iodocyclohexane/DMF | Reflux in DMF. researchgate.net | Milder conditions, in situ HI generation. | Requires stoichiometric iodide source. |
| Rieske Monooxygenase (VanA/B) | Biocatalytic, aqueous buffer. nih.gov | High selectivity, environmentally benign. | Substrate specificity can be narrow. |
Ring Substituent Variations and Structure-Reactivity Correlations
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the cumulative electronic and steric effects of the hydroxyl, methoxy, ethyl, and methyl groups.
Directing Effects of Substituents: All four substituents on the ring—hydroxyl (-OH), methoxy (-OCH₃), ethyl (-CH₂CH₃), and methyl (-CH₃)—are classified as activating groups and are ortho, para-directors for electrophilic aromatic substitution. quora.comwikipedia.org The hydroxyl and methoxy groups are strongly activating due to the resonance donation of their lone pair electrons into the aromatic π-system. libretexts.orglibretexts.org This significantly increases the electron density at the ortho and para positions relative to the substituent, making these sites highly susceptible to attack by electrophiles. stackexchange.comopenstax.org The alkyl groups (ethyl and methyl) are weakly activating through an inductive effect, donating electron density through the sigma bond framework. wikipedia.orglibretexts.org
Combined Influence on Reactivity: In this compound, the positions on the ring are C1 (OH), C2 (CH₃), C3 (OCH₃), C4 (H), C5 (H), and C6 (CH₂CH₃). The only available positions for substitution are C4 and C5.
Position C4: This position is para to the methyl group (C2) and ortho to the methoxy group (C3).
Position C5: This position is para to the hydroxyl group (C1) and ortho to the ethyl group (C6).
The hydroxyl group is one of the most powerful activating groups, followed by the methoxy group. libretexts.org Therefore, the directing influence of the hydroxyl group to its para position (C5) is expected to be very strong. The methoxy group will strongly direct to its ortho position (C4). The final regiochemical outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions, but substitution at position C5 is likely to be highly favored due to the powerful directing effect of the phenolic hydroxyl group. Steric hindrance from the adjacent ethyl group at C6 might slightly disfavor substitution at C5 compared to an unsubstituted para position, but the electronic activation from the hydroxyl group often overcomes such steric factors.
Structure-Reactivity Correlations: Quantitative Structure-Activity Relationship (QSAR) studies on substituted phenols have shown that their chemical properties, such as antioxidant activity, are strongly correlated with molecular descriptors. nih.govnih.gov
Antioxidant Activity: The antioxidant potency of phenols is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.govacs.org Electron-donating groups, like the alkyl and methoxy groups present in this compound, generally decrease the O-H BDE, which can enhance the rate of hydrogen atom transfer to radical species and thus improve antioxidant activity. researchgate.net
Acidity: The acidity of phenols is also influenced by substituents. Electron-donating groups decrease the acidity (increase the pKa) by destabilizing the resulting phenoxide anion. libretexts.orgucalgary.ca Conversely, electron-withdrawing groups increase acidity. libretexts.org The multiple electron-donating groups on this compound would make it a weaker acid compared to phenol itself.
A summary of the directing effects of the substituents is provided in the table below.
| Substituent | Position | Type of Effect | Activating/Deactivating | Directing Influence |
| -OH | C1 | +Resonance, -Inductive | Strongly Activating | ortho, para |
| -CH₃ | C2 | +Inductive | Weakly Activating | ortho, para |
| -OCH₃ | C3 | +Resonance, -Inductive | Strongly Activating | ortho, para |
| -CH₂CH₃ | C6 | +Inductive | Weakly Activating | ortho, para |
Advanced Spectroscopic and Mechanistic Elucidation of 6 Ethyl 3 Methoxy 2 Methylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. For 6-Ethyl-3-methoxy-2-methylphenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment and Stereochemistry
A standard ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the methoxy (B1213986) group protons (a singlet). Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.
To definitively assign these signals and elucidate the connectivity within the molecule, a suite of 2D NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the relationship between the quartet and triplet of the ethyl group and show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): By correlating directly bonded proton and carbon atoms, the HSQC spectrum allows for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, it would show correlations from the methyl protons to the adjacent aromatic carbons, and from the methoxy protons to the carbon atom at the 3-position, confirming their respective locations.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the methoxy group relative to the adjacent substituents on the aromatic ring.
While specific, publicly available 1D and 2D NMR data for this compound are scarce, the expected chemical shifts can be predicted based on the analysis of similar substituted phenols.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.0 | 110 - 130 |
| Phenolic OH | 4.5 - 5.5 | - |
| Methoxy (-OCH₃) | ~3.8 | ~55 |
| Ethyl (-CH₂CH₃) | ~2.6 (q) | ~23 |
| Ethyl (-CH₂CH₃) | ~1.2 (t) | ~15 |
| Methyl (-CH₃) | ~2.2 | ~16 |
| Aromatic C-O | - | 150 - 160 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Dynamic NMR for Conformational Analysis and Rotational Barriers
Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational exchange processes. In the case of this compound, DNMR could be employed to investigate the rotational barrier around the C-O bond of the methoxy group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shape changes as a function of temperature, the activation energy for the rotational barrier can be calculated. Such studies on related methoxyphenols have provided valuable data on the energetic preferences of different conformations.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides structural information on solid materials, including crystalline and amorphous forms. For this compound, ssNMR could be used to study its molecular structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra. These spectra can reveal information about the number of crystallographically inequivalent molecules in the unit cell and provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. Studies on other phenols have demonstrated the utility of ssNMR in characterizing polymorphism and understanding solid-state packing.
Vibrational Spectroscopy for Functional Group Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound provides a wealth of information about its functional groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the alkyl (ethyl and methyl) and methoxy groups. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
The fingerprint region (below 1600 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule. Key absorptions include C=C stretching vibrations of the aromatic ring around 1600 and 1450 cm⁻¹, and the C-O stretching vibrations of the phenol (B47542) and methoxy ether functionalities, which are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Reported FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3059 | weak | Aromatic C-H Stretch |
| 1586 | weak | Aromatic C=C Stretch |
| 1454 | weak | Aromatic C=C Stretch |
| 1429 | medium | CH₂/CH₃ Bending |
| 1285 | strong | Aryl-O Stretch (Phenol) |
| 1229 | weak | C-O Stretch (Methoxy) |
| 1211 | weak | In-plane O-H Bend |
| 1192 | weak | |
| 1007 | strong | Aromatic Ring Vibration |
| 778 | medium | Out-of-plane C-H Bend |
| 764 | medium | Out-of-plane C-H Bend |
Data obtained from KBr pellet measurement.
Raman Spectroscopy for Molecular Vibrations
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry serves as a fundamental tool for the structural elucidation and isotopic analysis of this compound. This technique provides critical data on the molecule's mass and fragmentation behavior, which are essential for its identification and characterization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different atomic constituents. This capability is crucial for confirming the molecular formula of the compound. The fragmentation of this compound under HRMS analysis often involves the initial loss of a methyl radical (•CH3), a characteristic feature for phenols with a methoxy group, resulting in a prominent fragment ion. This initial fragmentation is a key identifier in the mass spectrum of this compound.
| Property | Value |
| Molecular Formula | C10H14O2 |
| Exact Mass | 166.0994 u |
| Primary Fragmentation | Loss of Methyl Radical (•CH3) |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem Mass Spectrometry (MS/MS) provides deeper insight into the structural makeup of this compound by mapping its fragmentation pathways. In this technique, a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. This multi-stage analysis helps to piece together the molecule's structure. For this compound, a common fragmentation pathway observed in MS/MS experiments is the loss of an ethyl group, which can occur through the cleavage of the C-C bond. This process helps to confirm the presence and position of the ethyl substituent on the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light by the molecule provides information about its conjugated system. The benzene (B151609) ring and its substituents, including the hydroxyl, methoxy, methyl, and ethyl groups, influence the energy and intensity of these electronic transitions. The presence of the hydroxyl and methoxy groups, with their lone pairs of electrons, can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to extended conjugation with the aromatic π-system.
| Spectroscopic Parameter | Typical Wavelength Range | Associated Transition |
| Primary Absorption Band | 270-290 nm | π → π |
| Secondary Absorption Band | 220-240 nm | π → π |
Chiroptical Spectroscopy (VCD, ECD) for Chiral Analogues and Absolute Configuration Determination
While this compound is not inherently chiral, chiroptical spectroscopy techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be indispensable for the analysis of its chiral analogues. If a stereocenter were introduced into the molecule, for instance, through modification of one of its substituents, VCD and ECD could be used to determine the absolute configuration of the resulting enantiomers. These techniques measure the differential absorption of circularly polarized light, which is a hallmark of chiral molecules. By comparing the experimental spectra with quantum chemical predictions, the spatial arrangement of atoms in the chiral analogue can be definitively established.
Theoretical and Computational Investigations of 6 Ethyl 3 Methoxy 2 Methylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
No dedicated studies were found that performed quantum chemical calculations on 6-Ethyl-3-methoxy-2-methylphenol.
Density Functional Theory (DFT) for Molecular Orbitals, Charge Distribution, and Electrostatic Potential
No published research articles or data repositories containing Density Functional Theory (DFT) calculations for this compound could be located. Consequently, information regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap, charge distribution, and molecular electrostatic potential (MEP) map is not available.
Ab Initio Methods for High-Accuracy Energy and Property Calculations
A search for high-accuracy energy and property calculations using Ab Initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) specifically for this compound yielded no results.
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
There are no available molecular dynamics (MD) simulation studies for this compound. Such studies would be necessary to understand its conformational preferences, flexibility, and the nature of its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in different environments, but this research has not been published.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No computational studies predicting the spectroscopic parameters (such as ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra) of this compound were found. Therefore, a comparison and validation with experimental data cannot be performed.
Reaction Pathway Elucidation and Transition State Analysis
There is no available research on the elucidation of reaction pathways or the analysis of transition states involving this compound. This includes potential reactions like oxidation, alkylation, or metabolic transformations.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that specifically include this compound for the prediction of its physicochemical or other properties (excluding clinical/safety aspects) could be identified in the searched literature.
Molecular Mechanisms of Biological Interactions of 6 Ethyl 3 Methoxy 2 Methylphenol and Its Analogues
Investigation of Antioxidant and Free Radical Scavenging Mechanisms
Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This capacity is largely dictated by the structure of the phenolic ring and its substituents. The antioxidant actions of compounds like 6-Ethyl-3-methoxy-2-methylphenol are generally understood through two primary mechanisms: electron transfer and hydrogen atom transfer.
Electron Transfer Pathways and Hydrogen Atom Transfer Mechanisms
The antioxidant activity of phenolic compounds is rooted in their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), which quenches the radical and forms a stable phenoxyl radical (ArO•). mdpi.com The stability of this resulting phenoxyl radical is a key determinant of the antioxidant's efficacy, as a more stable radical is less likely to propagate the radical chain reaction. brewingforward.com The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, can lower the activation energy for hydrogen abstraction, enhancing antioxidant activity. rsc.org
The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion. nih.govresearchgate.net This can be followed by proton transfer (SET-PT), where the radical cation releases a proton to a solvent molecule. researchgate.net The efficiency of the SET mechanism is related to the ionization potential of the phenolic compound. acs.org
The methoxy (B1213986) group (-OCH3) present in this compound can enhance antioxidant activity, and its position on the benzene (B151609) ring is crucial. researchgate.net Generally, electron-donating substituents on the phenolic ring increase the rate of these transfer reactions, thereby improving antioxidant capacity. nih.gov
Table 1: Key Antioxidant Mechanisms of Phenolic Compounds
| Mechanism | Description | Key Factors |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is donated from the phenolic hydroxyl group to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. Stability of the resulting phenoxyl radical. |
| Single Electron Transfer (SET) | An electron is transferred from the phenol (B47542) to a free radical, forming a radical cation. | Ionization Potential (IP) of the phenol. |
| Sequential Proton-Loss Electron Transfer (SPLET) | The phenol first loses a proton, and the resulting phenoxide anion then donates an electron. | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). |
Reactivity with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Phenolic compounds are effective scavengers of various Reactive Oxygen Species (ROS) , including the superoxide (B77818) anion radical (O₂•⁻), hydroxyl radical (•OH), and singlet oxygen (¹O₂). nih.gov The hydroxyl radical is highly reactive, and most phenolic compounds exhibit a strong scavenging capacity against it. nih.gov The presence of transition metal ions can influence the interaction between phenols and ROS, sometimes leading to pro-oxidant effects. researchgate.net For instance, in the presence of reduced metal ions, phenols can generate superoxide, which can then lead to the formation of hydrogen peroxide and subsequently the highly reactive hydroxyl radical via Fenton-like reactions. researchgate.net
Interactions with Reactive Nitrogen Species (RNS) are also significant. Phenolic compounds can react with species like nitric oxide (NO•) and peroxynitrite. acs.org This reactivity is important in mitigating nitrosative stress. The antinitrosating activity of phenols is attributed to their ability to scavenge RNS, thereby preventing the formation of carcinogenic N-nitroso compounds. nih.gov The structure of the phenol, including the nature and position of its substituents, determines its reactivity towards RNS. nih.gov
Enzyme Inhibition and Activation Mechanisms at a Molecular Level
The biological effects of phenolic compounds extend to their interaction with various enzymes, where they can act as either inhibitors or, less commonly, activators.
Interaction with Specific Enzyme Active Sites and Allosteric Modulation
Phenolic compounds can inhibit enzymes through several mechanisms. They can act as competitive inhibitors by binding to the enzyme's active site, thus preventing the natural substrate from binding. allaboutchemistry.net This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the phenolic structure and amino acid residues in the active site. nih.gov
Alternatively, some phenols can bind to a different site on the enzyme, known as an allosteric site . allaboutchemistry.net This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby inhibiting its catalytic activity. The amphiphilic nature of phenols, with both a hydrophobic aromatic ring and polar hydroxyl groups, allows them to interact with various regions of a protein. nih.gov For example, phenol itself has been shown to bind to a hydrophobic patch on human carbonic anhydrase II, away from the active site, as well as within the active site itself. nih.gov
Structure-Mechanism Relationships for Enzyme Modulation
The structure of a phenolic compound is a critical determinant of its enzyme-modulating activity. For instance, in the case of carbonic anhydrase inhibitors, the presence of free hydroxyl groups and other substituents on the phenylpropanoid skeleton can significantly enhance inhibitory activity compared to a simple phenol moiety. nih.gov
Phenol hydroxylase, an enzyme that hydroxylates simple phenols, provides insight into how these compounds are recognized and modified. This enzyme can act on a variety of substituted phenols, including those with methyl groups, but shows no activity towards phenols with carboxyl groups. ebi.ac.uk The enzyme's active site accommodates the phenolic substrate, where a flavin cofactor mediates the hydroxylation reaction. ebi.ac.ukelsevierpure.com This highlights the specificity of enzyme-phenol interactions, which are governed by the precise structural fit between the molecule and the enzyme's binding pocket.
Receptor Binding and Cellular Signaling Pathway Modulation (non-clinical context)
In a non-clinical context, phenolic compounds and their analogues are known to interact with various cellular receptors and modulate signaling pathways.
Recent studies have shown that small phenolic compounds can act as potential endocrine disruptors by interacting with nuclear receptors, such as the estrogen receptor alpha (ERα). frontiersin.orgnih.govnih.gov These interactions can lead to the activation or inhibition of the receptor, thereby influencing the expression of target genes. frontiersin.org For example, certain catechols and their methoxy derivatives have been shown to impact mRNA and protein expression in a manner similar to estradiol, albeit with lower potency. frontiersin.orgnih.govnih.gov The direct binding of these compounds to the ligand-binding domain of the receptor has been demonstrated in cell-free assays. frontiersin.orgnih.govnih.gov
Furthermore, metabolites of phenolic compounds, such as those derived from vitamin E (a chromanol), have been shown to modulate the activity of nuclear receptors like the peroxisome proliferator-activated receptor-gamma (PPARγ) and pregnane (B1235032) X receptor (PXR). nih.gov This modulation can influence pathways related to lipid metabolism and detoxification. The interaction of polyphenols with cellular signaling proteins is a key mechanism underlying many of their biological activities, moving beyond their simple role as radical scavengers. nih.gov
Ligand-Receptor Docking Studies and Binding Affinity Prediction
Direct ligand-receptor docking studies and binding affinity predictions for this compound are not extensively documented in publicly accessible literature. However, computational molecular docking studies on structurally similar compounds provide insights into how this molecule might interact with biological targets.
For instance, a molecular docking study was conducted on 4-ethyl-2-methoxyphenol (B121337), an isomer of the target compound, with the glucagon-like peptide-1 (GLP-1) receptor. The study reported a Gibbs free energy of -6.10 kcal/mol, indicating a potential binding interaction with the receptor. researchgate.net This suggests that phenolic compounds with ethyl and methoxy substitutions can fit into the binding pockets of protein receptors. The specific binding affinity and interacting residues for this compound would depend on the unique three-dimensional conformation conferred by its substitution pattern.
Modulation of Intracellular Signaling Cascades
The ability of this compound to modulate intracellular signaling cascades has not been specifically elucidated. However, other methoxyphenol derivatives have been shown to influence key signaling pathways. For example, (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol has been demonstrated to inhibit the STAT3 signaling pathway, which is crucial in inflammatory responses and amyloidogenesis. nih.gov This inhibition was observed through the suppression of STAT3 DNA binding activity and the reduction of phosphorylated STAT3 levels. nih.gov Given the structural similarities, it is plausible that this compound could also interact with and modulate intracellular signaling proteins, but specific targets and pathways remain to be investigated.
Antimicrobial Mechanisms of Action (excluding clinical efficacy)
While specific studies on the antimicrobial mechanisms of this compound are scarce, the general mechanisms for phenolic compounds are well-established and likely apply.
Disruption of Microbial Membrane Integrity
Phenolic compounds are known to exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. This disruption is often attributed to the lipophilic nature of the alkyl and methoxy groups on the phenol ring, which allows them to intercalate into the lipid bilayer of the microbial membrane. This intercalation can lead to a cascade of events including increased membrane fluidity and permeability, leakage of intracellular components such as ions and ATP, and dissipation of the proton motive force, ultimately leading to cell death. For example, it has been shown that phenolic compounds can cause the loss of cytoplasmic membrane integrity in S. aureus. nih.gov
Inhibition of Essential Microbial Metabolic Pathways
In addition to membrane disruption, phenolic compounds can inhibit essential microbial metabolic pathways. This can occur through the denaturation of key enzymes involved in cellular processes or by interfering with metabolic intermediates. The hydroxyl group on the phenol ring is often crucial for this activity. While direct evidence for this compound is not available, related phenolic compounds have been shown to interfere with various cellular functions.
Chemopreventive Mechanisms (excluding clinical trials)
The potential chemopreventive mechanisms of this compound have not been directly investigated. However, many phenolic compounds exhibit chemopreventive properties through various mechanisms.
Anti-inflammatory Pathways at the Molecular Level
The anti-inflammatory effects of this compound and its analogues are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. Research into related phenolic compounds has elucidated several molecular mechanisms that likely contribute to their anti-inflammatory activity. These mechanisms primarily involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the suppression of cyclooxygenase (COX) enzymes.
A significant body of research indicates that phenolic compounds exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway. nih.govnih.govresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govresearchgate.netsciety.org In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the phosphorylation and degradation of its inhibitory subunit, IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.govresearchgate.net
Studies on analogues of this compound have demonstrated potent inhibition of this pathway. For instance, 2-methoxy-4-vinylphenol (B128420) (2M4VP) has been shown to dose-dependently inhibit the nuclear translocation of the NF-κB p65 subunit by preventing the degradation of IκBα. researchgate.netnih.gov Similarly, another analogue, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was found to block the phosphorylation of IκB, p105, and p65, thereby impeding the nuclear translocation of p65 in LPS-stimulated macrophages. nih.gov The inhibitory concentration (IC50) for NF-κB activity of a novel anti-inflammatory compound, compound 51, which shares structural similarities, was found to be 172.2 ± 11.4 nM. nih.gov
Another well-established mechanism for the anti-inflammatory action of phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. mdpi.comnih.gov COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Several methoxy-substituted phenolic compounds have been investigated for their COX-2 inhibitory potential. For instance, the synthetic chalcone (B49325) E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone was found to reduce the upregulation of COX-2 in LPS-treated macrophages. nih.gov Furthermore, studies on various indolizine (B1195054) derivatives with methoxy groups have identified compounds with significant COX-2 inhibitory activity, with some showing IC50 values in the micromolar range. For example, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated a COX-2 inhibition IC50 of 5.84 µM. nih.gov
The tables below summarize the inhibitory effects of various analogues on key inflammatory markers and pathways.
Table 1: Inhibition of Inflammatory Mediators and Pathways by Analogues
| Compound | Target | Effect | Cell Line | IC50 / Concentration |
| Compound 51 | NF-κB Activity | Inhibition | RAW264.7 | 172.2 ± 11.4 nM nih.gov |
| 2-methoxy-4-vinylphenol (2M4VP) | NF-κB Translocation | Inhibition | RAW264.7 | Dose-dependent researchgate.netnih.gov |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | IκB, p105, p65 Phosphorylation | Inhibition | RAW264.7 | Not specified nih.gov |
| 2-methoxy-4-vinylphenol (2M4VP) | p38, ERK1/2, JNK Phosphorylation | Inhibition | RAW264.7 | Dose-dependent researchgate.netnih.gov |
| E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | COX-2 Upregulation | Reduction | RAW264.7 | Dose-dependent nih.gov |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 Inhibition | Inhibition | Not specified | 5.84 µM nih.gov |
Table 2: IC50 Values of Methoxyphenolic Analogues
| Compound | Activity | IC50 Value |
| Diapocynin | Anti-inflammatory | 20.3 μM mdpi.com |
| Resveratrol | Anti-inflammatory | 42.7 μM mdpi.com |
| 2-methoxyhydroquinone | Anti-inflammatory | 64.3 μM mdpi.com |
| Apocynin | Anti-inflammatory | 146.6 μM mdpi.com |
| 4-amino-2-methoxyphenol | Anti-inflammatory | 410 μM mdpi.com |
| Kuwanon A | COX-2 Inhibition | 14 µM |
Advanced Analytical Methodologies for the Detection and Quantification of 6 Ethyl 3 Methoxy 2 Methylphenol
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is a cornerstone for the separation and analysis of individual components within complex mixtures. For a volatile and semi-polar compound like 6-Ethyl-3-methoxy-2-methylphenol, both gas and liquid chromatography are highly applicable, offering robust and reliable results.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including phenols like this compound. wikipedia.org The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as they pass through a stationary phase within a capillary column. The separated compounds are then detected and identified by the mass spectrometer.
Research Findings: The analysis of volatile phenols, particularly in complex matrices such as smoke-tainted wine or environmental samples, heavily relies on GC-MS. journals.ac.zanih.gov Sample preparation is a critical first step to extract and concentrate the analytes. Techniques like headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are favored for their efficiency and reduced solvent consumption. nih.govresearchgate.net For instance, an ethylene (B1197577) glycol/polydimethylsiloxane (EG/PDMS) stir bar has been successfully used for the SBSE-GC-MS analysis of smoke-related volatile phenols in wine. nih.gov
The choice of the GC column is crucial for achieving good separation. Polar capillary columns, such as those with a polyethylene (B3416737) glycol (e.g., DB-FFAP) or a heavy wax (e.g., DB-heavy-wax) stationary phase, are often employed to effectively separate isomeric and closely related phenolic compounds. journals.ac.zanih.gov Following separation, the mass spectrometer can be operated in different modes. Full scan mode provides general spectral information, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes offer significantly higher sensitivity and selectivity by focusing only on specific mass-to-charge ratio (m/z) ions characteristic of the target analyte. journals.ac.zanih.gov This allows for quantification at very low levels, often in the parts-per-billion (µg/L) range. nih.govnih.gov
| Parameter | Description | Common Settings/Examples | Reference |
|---|---|---|---|
| Sample Preparation | Extraction and concentration of analytes from the matrix. | Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction (LLE). | nih.govnih.gov |
| GC Column | The stationary phase where separation occurs. | Polar columns: DB-FFAP (60 m x 0.25 mm, 0.5 µm film), DB-heavy-wax. | journals.ac.zanih.gov |
| Injector | Introduces the sample into the GC system. | Splitless mode, Temperature: ~250°C. | journals.ac.za |
| Carrier Gas | The mobile phase that carries the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min). | journals.ac.za |
| Oven Program | Temperature gradient used to elute compounds. | Initial temp 40°C, ramped to ~250°C. Total run time ~30 min. | journals.ac.za |
| MS Detector Mode | Method of ion detection and quantification. | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity. | journals.ac.zanih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile or are thermally labile, making it a suitable alternative or complementary method to GC for phenol analysis. nih.gov It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.
Research Findings: The identification and quantification of phenolic compounds in various natural products are commonly performed using HPLC. nih.govmdpi.com The most frequent configuration involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with acetic acid or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile. impactfactor.orgresearchgate.net
A key advantage of HPLC is the variety of available detectors:
UV-Vis and Photodiode Array (PDA) Detectors: These are the most common detectors for phenolic compounds, which typically absorb UV light. nih.govimpactfactor.org A PDA detector can acquire the entire UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. A method has been validated for the quantitative determination of two compounds with similar retention times by leveraging their different absorbances at various wavelengths. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Coupling HPLC with an MS or HRMS detector provides definitive identification and structural elucidation of the analytes. This combination (LC-MS) is particularly powerful for analyzing complex samples where chromatographic co-elution might occur. wikipedia.org
| Parameter | Description | Common Settings/Examples | Reference |
|---|---|---|---|
| Column | The stationary phase for separation. | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | nih.gov |
| Mobile Phase | The liquid solvent that moves the sample through the column. | Gradient elution with acidified water (e.g., 1% acetic acid) and an organic solvent (Methanol or Acetonitrile). | mdpi.comimpactfactor.org |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.8 - 1.0 mL/min. | mdpi.comimpactfactor.org |
| Detector | Device used for detecting compounds after separation. | UV-Vis Diode Array Detector (DAD/PDA), Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS). | wikipedia.orgnih.gov |
| Detection Wavelength | Specific UV wavelength for monitoring phenolic compounds. | Typically around 278-280 nm. | mdpi.comimpactfactor.org |
For exceptionally complex mixtures, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional (2D) chromatography significantly enhances peak capacity and separation by subjecting the sample to two independent separation stages. chromatographyonline.comyoutube.com
Research Findings: In comprehensive two-dimensional chromatography (e.g., GCxGC, LCxLC), the entire effluent from the first column (first dimension) is sequentially transferred to a second, faster-separating column (second dimension). selectscience.net This is particularly advantageous when analyzing trace levels of a target compound like this compound in a matrix with a high concentration of interfering substances.
The key to successful 2D chromatography is the use of two columns with different separation mechanisms (orthogonality). wikipedia.org For example, in GCxGC, a nonpolar column in the first dimension can be coupled with a polar column in the second dimension. This spreads the analytes over a two-dimensional plane, resolving compounds that would overlap in a single-column separation. youtube.com Similarly, 2D-LC can combine different liquid chromatography modes, such as reversed-phase and ion-exchange, to increase resolving power. chromatographyonline.comselectscience.net Coupling 2D chromatography with mass spectrometry (e.g., GCxGC-MS) provides an extremely powerful tool for the comprehensive analysis of complex samples, enabling the separation and identification of isobaric compounds and mitigating matrix effects during detection. selectscience.net
Electrochemical Sensor Development for Real-time Monitoring and Selective Detection
Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, low-cost, and portable solutions for real-time monitoring. nih.gov These sensors work by measuring changes in electrical signals (current or potential) resulting from the electrochemical oxidation or reduction of the target analyte at an electrode surface.
The performance of an electrochemical sensor is highly dependent on the properties of the working electrode. For phenolic compounds, unmodified electrodes often suffer from low sensitivity and surface fouling, where oxidation products passivate the electrode surface and hinder electron transfer. nih.gov
Research Findings: To overcome these limitations, electrodes are frequently modified with various nanomaterials and polymers to enhance their electrocatalytic activity, surface area, and conductivity. nih.gov
Carbon-Based Nanomaterials: Carbon nanotubes (CNTs) and graphene are widely used due to their large surface area and excellent electrical conductivity, which facilitate electron transfer. nih.govnih.gov
Metal Oxide Nanoparticles: Nanoparticles such as iron(II,III) oxide (Fe₃O₄) and titanium dioxide (TiO₂) are incorporated into electrode matrices (e.g., carbon paste) to improve catalytic effects and sensitivity. mdpi.comelectrochemsci.org Fe₃O₄ nanoparticles, for instance, offer good conductivity and a large electroactive surface area. mdpi.com
Conducting Polymers: Polymers like polypyrrole can be electrochemically deposited on an electrode surface. nih.gov They can be doped with specific ions (e.g., ferricyanide) to create a film that not only catalyzes the oxidation of phenols but also prevents electrode fouling. lew.ro
Molecularly Imprinted Polymers (MIPs): For enhanced selectivity, MIPs can be created. These polymers are synthesized using the target analyte (in this case, a phenol) as a template, creating specific recognition sites that can selectively bind the analyte for detection. rsc.org
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. nih.gov
Research Findings: Several voltammetric techniques are employed for the quantitative analysis of phenolic compounds:
Cyclic Voltammetry (CV): This technique is often used for initial characterization, studying the electrochemical behavior of the analyte (e.g., oxidation potential) and the effect of parameters like pH and scan rate. nih.govresearchgate.net The oxidation of phenols is typically pH-dependent, with the oxidation potential shifting to less positive values at higher pH. mdpi.comresearchgate.net
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These pulsed techniques offer significantly higher sensitivity and better resolution than CV, making them ideal for quantitative analysis. lew.roresearchgate.net By minimizing the background (capacitive) current, DPV and SWV generate well-defined peaks where the peak current is directly proportional to the analyte concentration over a specific range. electrochemsci.orgresearchgate.net Using DPV, detection limits for phenols can reach the micromolar (µM) or even nanomolar (nM) level. electrochemsci.orgrsc.org
| Electrode Modification | Voltammetric Technique | Analyte | Linear Range | Detection Limit (LOD) | Reference |
|---|---|---|---|---|---|
| TiO₂/CNTs/GCE | DPV | Phenol | 0 - 200 µM | 0.005 µM | electrochemsci.org |
| Fe₃O₄ Nanoparticles/CPE | DPV | Sinapic Acid, Syringic Acid, Rutin | N/A | 0.22 µM, 0.26 µM, 0.08 µM | mdpi.com |
| Polypyrrole-Ferricyanide/Pt | SWV | Phenol | 5 µM - 100 µM | 5 µM | lew.ro |
| Molecularly Imprinted Polymer/MWNTs/GCE | DPV | Phenol | 0.01 µM - 1.8 µM | 0.0042 µM | rsc.org |
GCE: Glassy Carbon Electrode, CPE: Carbon Paste Electrode, Pt: Platinum Electrode, MWNTs: Multi-Walled Carbon Nanotubes
Spectrophotometric and Fluorometric Assays for Specific Detection
While specific spectrophotometric and fluorometric assays for the direct detection of this compound are not extensively documented in readily available literature, the general principles for phenolic compounds can be applied. Phenolic compounds often exhibit characteristic ultraviolet (UV) absorbance. Spectrophotometric methods would typically involve scanning a sample extract across a range of UV wavelengths to identify an absorbance maximum specific to the target analyte. For instance, many phenols show absorbance in the 270-280 nm range. However, the complexity of many sample matrices often leads to overlapping spectra from other compounds, necessitating extensive sample cleanup to achieve specificity.
Fluorometric assays can offer higher sensitivity and selectivity. These methods rely on the principle that certain molecules, upon absorbing light at a specific wavelength, will emit light at a longer wavelength. While not all phenols are naturally fluorescent, derivatization reactions can be employed to attach a fluorophore to the this compound molecule. This process enhances detection and can be tailored for high specificity. The choice of derivatizing agent and the optimization of reaction conditions are critical for the success of such an assay.
Challenges in both spectrophotometric and fluorometric approaches include potential interference from structurally similar phenolic compounds and matrix effects that can quench or enhance the signal. Therefore, these methods are often used as screening tools or require coupling with highly efficient separation techniques like chromatography.
Sample Preparation Strategies for Trace Analysis in Diverse Matrices
Effective sample preparation is a critical prerequisite for the reliable trace analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances. The choice of technique depends heavily on the nature of the sample matrix (e.g., water, soil, wine, biological fluids).
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating phenolic compounds from aqueous samples. nih.gov The method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.gov Key parameters for optimizing LLE include the choice of extraction solvent, pH of the aqueous phase, solvent-to-sample volume ratio, and the number of extraction steps. nih.govyoutube.com For phenolic compounds, adjusting the sample pH to below their pKa value ensures they are in their neutral, more non-polar form, facilitating their transfer into the organic phase. Common solvents for extracting phenols include diethyl ether, ethyl acetate, and dichloromethane. nih.gov While effective, LLE can be time-consuming and require large volumes of organic solvents, which can be hazardous. mdpi.com
Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE, requiring smaller solvent volumes. mdpi.comnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the bulk of the matrix passes through. Subsequently, the analyte is eluted with a small volume of a strong solvent. For phenolic compounds, reversed-phase sorbents like C18 are commonly used. selectscience.net Optimization of SPE involves selecting the appropriate sorbent and elution solvent, adjusting the sample pH, and controlling the flow rate. SPE has been successfully applied to the extraction of volatile phenols from various matrices, including wine. nih.gov
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases. youtube.com | Partitioning of analyte between a solid sorbent and a liquid sample. nih.gov |
| Common Solvents/Sorbents | Diethyl ether, ethyl acetate, dichloromethane. nih.gov | C18, polymeric sorbents (e.g., Lichrolut-EN). selectscience.netnih.gov |
| Key Optimization Factors | Solvent choice, pH, volume ratio, extraction time. nih.gov | Sorbent type, elution solvent, sample pH, flow rate. oeno-one.eu |
| Advantages | High recovery for a broad range of compounds. nih.gov | Reduced solvent consumption, high selectivity, potential for automation. mdpi.com |
| Disadvantages | Large solvent volumes, can be time-consuming, formation of emulsions. mdpi.com | Sorbent-analyte interactions can be complex, potential for matrix effects. nih.gov |
In recent years, miniaturized extraction techniques have gained prominence due to their environmental friendliness, speed, and high enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. researchgate.net The analytes adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph. researchgate.net The choice of fiber coating is crucial for selective extraction. For volatile phenols, coatings such as polyacrylate or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often employed. researchgate.netthermofisher.com Optimization parameters include fiber type, extraction time and temperature, and sample matrix modifications like pH and salt addition. oeno-one.euresearchgate.net SPME is particularly well-suited for analyzing volatile compounds in complex matrices like wine. thermofisher.comnih.gov
Liquid-Phase Microextraction (LPME) is another miniaturized technique that uses a small volume of an organic solvent to extract analytes from an aqueous sample. mdpi.com In one common setup, a microdrop of the extraction solvent is suspended at the tip of a microsyringe needle and immersed in the sample solution. oup.com After a period of stirring, the microdrop is retracted and injected for analysis. oup.com Two-step LPME procedures, involving a back-extraction into an aqueous acceptor phase, can further enhance enrichment factors and compatibility with high-performance liquid chromatography (HPLC). nih.gov Key parameters to optimize in LPME include the choice of extraction solvent, solvent volume, stirring rate, extraction time, and the pH of both the donor and acceptor phases. oup.comnih.gov
| Technique | Principle | Typical Application for Phenols | Key Optimization Parameters |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. researchgate.net | Analysis of volatile phenols in wine and water. thermofisher.commdpi.com | Fiber coating, extraction time & temperature, pH, salt addition. oeno-one.euresearchgate.net |
| Liquid-Phase Microextraction (LPME) | Partitioning of analytes into a micro-volume of solvent. oup.com | Determination of phenols in environmental water samples. nih.govnih.gov | Extraction solvent, pH, stirring rate, extraction time. oup.com |
Isotopic Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy in quantitative analysis. This technique involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁸O) to the sample. This labeled compound serves as an internal standard.
The key principle of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
The quantification is based on measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard. This ratio is then used to calculate the exact concentration of the analyte in the original sample. Because it relies on a ratio measurement rather than an absolute signal intensity, IDMS can correct for matrix effects and variations in sample recovery, leading to highly precise and accurate results. epa.gov Stable isotope dilution assays have been successfully developed for the quantification of other volatile phenols, such as 4-ethylphenol (B45693) and 4-ethyl-2-methoxyphenol (B121337), in wine, demonstrating the power of this approach. nih.gov The main challenge of IDMS is the synthesis of the required isotopically labeled standards, which can be complex and costly.
| Feature | Description |
| Principle | Addition of a known amount of an isotopically labeled analog of the analyte to the sample. Quantification is based on the measured ratio of the native analyte to the labeled standard. epa.gov |
| Advantages | High accuracy and precision, corrects for sample loss during preparation, minimizes matrix effects. epa.gov |
| Requirements | A mass spectrometer is necessary for detection. Synthesis of a specific isotopically labeled internal standard for this compound is required. |
| Application Example | Successfully used for the quantitative determination of structurally similar compounds like 4-ethylphenol and 4-ethyl-2-methoxyphenol in wine. nih.gov |
Potential Applications of 6 Ethyl 3 Methoxy 2 Methylphenol in Non Clinical Contexts
Role as a Building Block in Organic Synthesis
Substituted phenols are fundamental starting materials in organic chemistry, prized for their reactivity and versatility. The hydroxyl and methoxy (B1213986) groups, along with the alkyl substituents on the aromatic ring of 6-Ethyl-3-methoxy-2-methylphenol, make it a potentially valuable intermediate for the synthesis of more complex molecules.
Precursor for Advanced Organic Molecules and Pharmaceutical Intermediates (excluding clinical end-use)
Alkylated phenols are recognized as significant scaffolds in industrial chemistry, forming the basis for many pharmaceutical intermediates and other specialized organic molecules. acs.orgacs.org The synthesis of such compounds often involves regioselective alkylation of phenols. acs.orgacs.org For instance, the synthesis of amyl-m-cresol, an antiseptic, is achieved through the alkylation of m-cresol. acs.orgacs.org The structure of this compound, with its specific substitution pattern, makes it a candidate for creating novel, complex organic structures. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its use as a foundational element in multi-step syntheses.
Research into related compounds, such as the synthesis of a Schiff base from 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, highlights the utility of methoxy-phenols in creating molecules with specific properties. nih.gov Similarly, 4-ethyl-2-methoxyphenol (B121337) is noted for its use in pharmaceutical intermediates. researchgate.netacs.org These examples underscore the potential of this compound as a precursor for a diverse range of advanced organic molecules.
Table 1: Examples of Related Phenolic Compounds in Organic Synthesis
| Compound | Application |
|---|---|
| m-Cresol | Precursor for the antiseptic amyl-m-cresol. acs.orgacs.org |
| 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Used to synthesize a Schiff base. nih.gov |
Monomer in Polymer Synthesis and Materials Science
Phenolic compounds have a long history of use as monomers in the production of polymers. The reactivity of the phenol (B47542) group allows it to participate in polymerization reactions, leading to the formation of resins and other polymeric materials. acs.org Monomers containing functional groups such as hydroxyl and acid moieties can enhance properties like adhesion and solubility. woomyoung.co.kr
While direct studies on this compound as a monomer are not prevalent, its phenolic structure suggests it could be incorporated into polymer backbones. The ethyl and methyl groups would influence the physical properties of the resulting polymer, such as its glass transition temperature, flexibility, and solubility. The methoxy group could also play a role in modifying the polymer's characteristics. The use of various functionalized monomers allows for the creation of a wide array of polymer compositions with tailored properties. woomyoung.co.kr
Applications in Materials Science
The inherent properties of the phenolic structure, particularly its antioxidant capabilities, position this compound as a candidate for applications in materials science.
Antioxidant Additives in Polymers and Lubricants
Hindered phenols are a well-established class of antioxidants used to protect polymers and lubricating oils from degradation caused by oxidation. mdpi.com Their mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive radicals, thus terminating oxidative chain reactions. mdpi.com The effectiveness of a phenolic antioxidant is influenced by the nature and position of the substituents on the aromatic ring.
The structure of this compound, with alkyl groups ortho to the hydroxyl group, suggests it could function as a hindered phenol. Research on various substituted phenols has demonstrated their efficacy as antioxidant additives. mdpi.comyu.edu.jo For example, the antioxidant properties of different meta-substituted phenols have been investigated, and it has been found that these substituents can influence antioxidant performance. mdpi.com Furthermore, poly(p-methoxyphenol-phenylamine) has shown excellent antioxidation ability at elevated temperatures in ester oils. researchgate.net This indicates that the methoxy group in this compound could contribute positively to its antioxidant potential in lubricants and polymers.
Table 2: Research Findings on Phenolic Antioxidants
| Compound/Material | Key Finding |
|---|---|
| Hindered Phenols (e.g., BHT) | Act as radical scavengers in lubricating oils. mdpi.com |
| Poly(p-methoxyphenol-phenylamine) | Exhibits excellent antioxidation ability in ester oils at high temperatures. researchgate.net |
Role in Adhesives, Resins, and Coatings
Phenolic resins, derived from the polymerization of phenols and aldehydes, are known for their strength, heat resistance, and adhesive properties. The functional groups on a phenol can be leveraged to improve adhesion to various substrates. woomyoung.co.kr The hydroxyl group of this compound could participate in hydrogen bonding, a key mechanism for adhesion.
Catalysis and Reaction Medium Modification
While there is no direct evidence of this compound being used as a catalyst or for reaction medium modification, the broader class of phenolic compounds has been studied in catalytic processes. For example, zeolites have been used as catalysts for the methylation of phenol. unimi.it
In some synthetic routes for producing alkylated phenols, dual catalytic systems involving a metal catalyst and a Lewis acid are employed. acs.orgacs.org The phenol derivative itself is a substrate in these reactions rather than a catalyst. The specific structure of this compound does not immediately suggest a primary role in catalysis or as a reaction medium modifier based on currently available research. Further investigation would be needed to explore any potential in these areas.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amyl-m-cresol |
| m-Cresol |
| 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol |
| 4-Ethyl-2-methoxyphenol |
| Poly(p-methoxyphenol-phenylamine) |
No Information Available for this compound
Following a comprehensive search for scientific and technical information, no data or research findings could be located for the chemical compound This compound within the requested contexts.
Searches were conducted to identify its potential applications in non-clinical settings, specifically focusing on its use as a ligand in organometallic catalysis, its function as a solvent, its role in flavor and fragrance chemistry, and any agrochemical or phytochemical applications. Despite extensive queries, no literature, patents, or datasets were found that describe the synthesis, properties, or application of this specific compound in the detailed areas of interest.
Information is available for structurally related compounds, such as other alkylated and methoxylated phenols (e.g., guaiacol (B22219), cresol, and their derivatives), which have documented roles in catalysis, flavor profiles, and as plant growth regulators. researchgate.netresearchgate.netahdb.org.ukmdpi.comacs.org However, due to the strict requirement to focus solely on this compound, this information on related compounds cannot be used to infer the properties or applications of the specified molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the following outlined sections:
Agrochemical and Phytochemical Applications (excluding human toxicity/safety)
Plant Growth Regulation Mechanisms
Without any available research data, any attempt to create the specified content would be purely speculative and would not meet the required standards of scientific accuracy.
Table of Compounds Mentioned
As no article could be generated, a table of compounds is not applicable.
Natural Product Derivatization
The chemical modification of natural products is a fundamental strategy in medicinal chemistry and drug discovery, aimed at optimizing the biological activity, pharmacokinetic properties, and safety profile of lead compounds. The compound this compound, while not extensively documented as a standalone natural product, represents a structural motif that can be both the target and the agent of derivatization in the context of natural product chemistry. Its substituted phenol structure provides reactive sites amenable to various chemical transformations, making it a versatile scaffold for creating novel derivatives.
The primary sites for derivatization on this compound are the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can undergo reactions such as etherification and esterification, while the electron-rich aromatic ring is susceptible to electrophilic substitution at the positions activated by the hydroxyl and methoxy groups. These reactions allow for the introduction of a wide array of functional groups, thereby altering the molecule's physicochemical properties.
Furthermore, this phenol can be viewed as a potential building block, which can be synthesized and subsequently attached to more complex natural product skeletons. This approach can introduce a sterically hindered phenolic moiety that may confer unique biological activities or improved properties to the parent natural product.
Strategies for Derivatization
The derivatization of phenolic compounds like this compound can be broadly categorized into reactions involving the hydroxyl group and those targeting the aromatic ring.
Reactions at the Hydroxyl Group: The phenolic hydroxyl group is a prime target for derivatization. Standard reactions include Williamson ether synthesis to form ethers and acylation to produce esters. These modifications can significantly impact the compound's polarity, solubility, and ability to act as a hydrogen bond donor.
Reactions on the Aromatic Ring: The aromatic ring of this compound is activated towards electrophilic substitution by the hydroxyl and methoxy groups. The positions for substitution are directed by these activating groups. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. learncbse.in Such modifications can introduce new functionalities that can serve as handles for further derivatization or directly influence biological activity. For instance, nitration of methoxyphenols is a known transformation. acs.org
The table below summarizes potential derivatization reactions for this compound based on general phenol chemistry.
| Reaction Type | Reagents and Conditions | Potential Product |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkoxy derivative |
| Esterification | Acyl chloride or anhydride (B1165640), Base (e.g., Pyridine) | Ester derivative |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenol |
| Halogenation | Br₂ or Cl₂, Lewis acid (optional) | Halogen-substituted phenol |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Alkyl-substituted phenol |
| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Acyl-substituted phenol |
Synthesis from Natural Precursors
One approach to the derivatization of natural products is to start with a readily available natural precursor and modify it to obtain the desired structure. In the case of this compound, a plausible synthetic route could start from resorcinol (B1680541), a naturally occurring phenol. nih.gov The synthesis of 3-methoxyphenol (B1666288) from resorcinol is a well-established process. chemicalbook.comchemicalbook.com Further alkylation steps could then be employed to introduce the ethyl and methyl groups at the desired positions.
The selective alkylation of phenols is a key challenge in organic synthesis. However, methods for the ortho-alkylation of phenols have been developed. acs.org For instance, the methylation of substituted phenols can be achieved under specific catalytic conditions. researchgate.net A hypothetical synthetic pathway could involve the initial methylation of 3-methoxyphenol, followed by ethylation. The regioselectivity of these alkylation steps would be crucial in achieving the desired substitution pattern.
The following table outlines a conceptual synthetic pathway from a natural precursor.
| Starting Material | Reaction Step | Intermediate/Product |
| Resorcinol | Monomethylation | 3-Methoxyphenol |
| 3-Methoxyphenol | Ortho-methylation | 3-Methoxy-2-methylphenol |
| 3-Methoxy-2-methylphenol | Ortho-ethylation | This compound |
Use as a Building Block
Alternatively, this compound can be synthesized and then used as a building block to derivatize other natural products. nih.govresearchgate.netnih.govresearchgate.net This strategy is particularly useful when aiming to introduce a specific structural motif that is not easily accessible through direct modification of the parent natural product. The phenolic hydroxyl group of this compound can be used to form an ether or ester linkage with a suitable functional group on a target natural product.
For example, a natural product containing a good leaving group, such as a halide or a sulfonate, could be coupled with the phenoxide of this compound to form a new ether-linked derivative. This type of coupling reaction is common in the synthesis of complex molecules. nih.gov
A search of chemical literature reveals the synthesis of a Schiff base derived from a similarly substituted phenol, namely 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol. medchemexpress.comnih.gov This indicates that the amino-methylation of such phenols is feasible, providing another avenue for derivatization and linkage to other molecules.
The table below illustrates how this compound could be used as a building block.
| Natural Product with Functional Group | Coupling Reaction | Resulting Derivative |
| R-X (X = Halide, OTs) | Williamson Ether Synthesis | R-O-Phenol derivative |
| R-COOH | Esterification (e.g., DCC coupling) | R-COO-Phenol derivative |
Interdisciplinary Research Perspectives and Future Directions for 6 Ethyl 3 Methoxy 2 Methylphenol Research
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and reactivity analysis, offering powerful predictive tools that can be applied to 6-Ethyl-3-methoxy-2-methylphenol. nih.govrjptonline.org These computational approaches learn from vast datasets of known chemical reactions to forecast the outcomes of new, untested ones. engineering.org.cnuni-muenster.de
| AI/ML Application | Description | Potential Relevance for this compound | Reference |
|---|---|---|---|
| Retrosynthesis Planning | AI algorithms suggest disconnection strategies to identify potential starting materials for a target molecule. | Designing efficient, novel, or more cost-effective synthesis routes. | engineering.org.cn |
| Reaction Yield Prediction | ML models are trained on reaction data to forecast the percentage yield of a product under specific conditions. | Optimizing reaction conditions (e.g., temperature, catalyst) to maximize production efficiency. | rjptonline.org |
| Regioselectivity Prediction | Graph neural networks and other models predict the most likely site of reaction on a complex molecule. | Predicting the outcome of functionalization reactions, such as further alkylation or etherification. | digitellinc.com |
| Reaction Condition Assessment | Algorithms screen virtual libraries to identify suitable substrates and optimal reaction conditions. | Identifying the best catalysts, solvents, and temperatures for synthetic transformations. | digitellinc.com |
Sustainable Chemistry Initiatives for Production and Utilization of Phenolic Compounds
The principles of green and sustainable chemistry are increasingly guiding the synthesis of aromatic compounds, including phenols. Future research on this compound will likely focus on developing production methods that are safer, more efficient, and environmentally benign.
Sustainable Production: Traditional phenol (B47542) production methods often involve harsh conditions and generate significant waste. acs.org Modern initiatives focus on alternative pathways such as:
Biomass Valorization: Utilizing lignin (B12514952), a natural and renewable polymer, as a starting material for producing structurally diverse phenols. acs.orgnih.gov Lignin depolymerization can yield guaiacol (B22219) and other methoxy-substituted phenols, which could serve as precursors. acs.org
Green Solvents and Catalysis: Employing eco-friendly solvents like water and developing heterogeneous catalysts that can be easily recovered and reused. mdpi.com For instance, cooperative dual-catalyst systems (e.g., Pd/C and Sc(OTf)₃) have been developed for the regioselective ortho-alkylation of phenols with high atom economy. acs.org
Electrocatalytic Methods: Developing processes like the electrocatalytic oxidation of benzene (B151609) to phenol, which avoids the safety and selectivity issues of current industrial methods. yedarnd.com
Sustainable Utilization: Green chemistry also applies to the use of phenolic compounds. This includes using water-based extraction methods to obtain phenolic extracts from natural sources like olive leaves and employing them as functional ingredients. mdpi.com These approaches, often part of a circular economy model, minimize environmental impact while maximizing the value derived from natural resources. nih.govmdpi.com
| Extraction Method | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional (e.g., Soxhlet, Maceration) | Long extraction times (hours), large volumes of organic solvents (methanol, acetone), high temperatures. | Simple setup, widely used. | Solvent toxicity, potential degradation of compounds, energy-intensive. | mdpi.com |
| Green/Innovative (e.g., UAE, MAE, SFE) | Shorter times (minutes), less or no toxic solvents (water, ethanol, supercritical CO₂), targeted energy input. | Higher efficiency, reduced environmental impact, better preservation of compounds. | Higher initial equipment cost. | nih.govmdpi.commdpi.com |
High-Throughput Screening Methodologies for Mechanistic Elucidation of Interactions
High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with specific biological activities or chemical interactions. medchemexpress.comchemfaces.com For this compound, inclusion in large, diverse chemical libraries of phenolic compounds would be the first step toward discovering its potential functions. medchemexpress.comchemfaces.com
These screening libraries are invaluable tools in drug discovery and materials science. chemfaces.com HTS assays can be designed to measure a wide range of endpoints, such as enzyme inhibition, receptor binding, or antioxidant capacity. researchgate.netnih.gov For example, the interaction of this compound with proteins could be systematically investigated to understand how it might affect biological pathways. researchgate.net The combination of HTS with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) enables not only the identification of "hits" but also the rapid characterization of the interactions at a molecular level. mdpi.com
Advanced Characterization Techniques
A deep understanding of this compound requires sophisticated analytical methods to determine its structure, properties, and interactions with other molecules.
Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) are essential for the separation, identification, and quantification of phenolic compounds in complex mixtures. mdpi.comnih.govresearchgate.net These methods provide precise mass measurements, which are crucial for confirming elemental composition and elucidating molecular structures. researchgate.net
Spectroscopic Methods: UV-Vis and FTIR spectroscopy are routinely used for basic characterization. tamu.edu More advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for detailed structural elucidation of phenols and their derivatives. researchgate.net
Emerging High-Resolution Techniques: While not yet standard for small molecules like this phenol, future research could employ highly advanced methods. Cryo-electron microscopy (Cryo-EM) could potentially be used to visualize complexes formed between this compound and large biomolecules like proteins or enzymes, providing unprecedented structural insight into its mode of action. Single-molecule spectroscopy techniques, such as fluorescence correlation spectroscopy (FCS), could probe the diffusion and interaction dynamics of individual molecules in solution, offering a fundamental understanding of its behavior in a heterogeneous environment. tamu.edu
Emerging Roles in Novel Chemical Technologies and Materials
The unique structure of this compound, featuring a reactive hydroxyl group and a substituted aromatic ring, makes it a candidate for incorporation into advanced materials.
Smart Materials: Phenolic compounds can be integrated into polymer backbones or used as additives to create "smart" materials that respond to environmental stimuli. The antioxidant properties inherent to many phenols could be harnessed to develop materials with enhanced stability against oxidative degradation.
Bio-inspired Systems: Phenols are ubiquitous in nature, where they play roles in everything from structural support (lignin) to defense. nih.gov Research into this compound could focus on its use as a building block in bio-inspired systems. For example, its structure could be used to mimic the active site of an enzyme or to create surfaces with specific adhesive or antimicrobial properties, similar to how phenolic compounds are used as processing aids to modify the texture of food products. nih.gov
Bridging Experimental and Computational Approaches for Comprehensive Understanding
The most powerful insights into the chemistry of this compound will come from a synergistic approach that combines experimental work with computational modeling. This integrated strategy allows for a cycle of prediction and validation that accelerates discovery.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Benzene |
| Carbon Dioxide |
| Ethanol |
| Guaiacol |
| Lignin |
| Methanol (B129727) |
| Palladium on Carbon (Pd/C) |
| Phenol |
| Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) |
| Water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
